2-amino-6-ethyl-4-methyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile
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Overview
Description
2-amino-6-ethyl-4-methyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile is a complex organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by its unique structural features, which include multiple nitrile groups and a tetrahydronaphthalene core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-ethyl-4-methyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile typically involves multicomponent reactions. One common method is the reaction of aldehydes with malononitrile and β-ketoesters in the presence of a catalyst. This multicomponent reaction is favored due to its efficiency and the ability to produce the desired compound in good yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as thiourea dioxide in aqueous medium have been reported to be effective in facilitating the reaction .
Chemical Reactions Analysis
Types of Reactions
2-amino-6-ethyl-4-methyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, amines, and oxo compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-6-ethyl-4-methyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism by which 2-amino-6-ethyl-4-methyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to biological effects.
Signal Transduction: The compound could influence signal transduction pathways, affecting cellular processes
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(4-ethylphenyl)-6-methyl-4a,5,6,7-tetrahydro-1,1,3(4H)-naphthalenetricarbonitrile
- 2-amino-3-cyano-4H-chromenes
- 4,4a,5,6,7,8-hexahydro-5-hydroxy-4a-methyl-2(3H)-naphtalenone
Uniqueness
2-amino-6-ethyl-4-methyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile is unique due to its specific structural features, such as the presence of multiple nitrile groups and the tetrahydronaphthalene core. These features contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2-amino-6-ethyl-4-methyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-3-11-4-5-12-13(6-11)10(2)16(8-18,9-19)15(20)14(12)7-17/h5,10-11,13H,3-4,6,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLINCYMNYRQLLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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